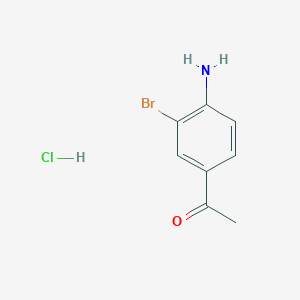

1-(4-Amino-3-bromophenyl)ethanone hydrochloride

Description

The exact mass of the compound this compound is 248.95560 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-amino-3-bromophenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLZLDAWTZZIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-06-5 | |

| Record name | Ethanone, 1-(4-amino-3-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextual Significance of 1 4 Amino 3 Bromophenyl Ethanone Hydrochloride in Synthetic Organic Chemistry

The strategic importance of 1-(4-Amino-3-bromophenyl)ethanone hydrochloride in synthetic organic chemistry lies in the reactivity of its multiple functional groups, which can be selectively manipulated to build intricate molecular frameworks. The amino group provides a nucleophilic center, readily participating in reactions to form amides, imines, and various nitrogen-containing heterocycles. The bromine atom, a halogen, is an excellent leaving group in nucleophilic substitution reactions and a key participant in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for creating carbon-carbon bonds. researchgate.net The ketone functionality allows for a different set of chemical transformations, including reductions, oxidations, and condensations, further expanding its synthetic utility.

The presence of both an activating amino group and a deactivating bromine atom on the aromatic ring influences its reactivity and regioselectivity in electrophilic aromatic substitution reactions. This substitution pattern makes it a valuable precursor for the synthesis of polysubstituted aromatic compounds with well-defined orientations of functional groups. The hydrochloride salt form of this compound often enhances its stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions. cymitquimica.com

Synthetic Methodologies for 1 4 Amino 3 Bromophenyl Ethanone Hydrochloride

Classical Synthetic Routes to 1-(4-Amino-3-bromophenyl)ethanone Hydrochloride

The most established and widely referenced methods for synthesizing this compound are classical multi-step synthetic sequences. These routes rely on fundamental organic reactions and often involve the use of protecting groups to ensure regioselectivity.

The primary classical route commences with a readily available starting material, 4-Aminoacetophenone, and proceeds through a three-step protection-bromination-deprotection sequence, followed by salt formation.

Protection of the Amino Group: The synthesis typically begins with the protection of the highly reactive amino group of 4-Aminoacetophenone. This is crucial to prevent unwanted side reactions during the subsequent electrophilic bromination step. The most common method is N-acetylation, where 4-Aminoacetophenone is treated with acetic anhydride (B1165640) to form N-(4-acetylphenyl)acetamide, also known as 4'-Acetamidoacetophenone. researchgate.net This transformation temporarily converts the activating amino group into a moderately deactivating, but still ortho-, para-directing, acetamido group.

Electrophilic Aromatic Bromination: With the amino group protected, the intermediate N-(4-acetylphenyl)acetamide undergoes electrophilic aromatic substitution. The acetamido group directs the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the acetyl group, bromination occurs selectively at the C-3 position of the aromatic ring. This step yields 1-(4-Acetamido-3-bromophenyl)ethanone. Various brominating agents can be employed, with molecular bromine often used in a suitable solvent like acetic acid. nih.gov

Deprotection of the Amino Group: The N-acetyl protecting group is subsequently removed to restore the primary amino functionality. This is typically achieved through hydrolysis under acidic or basic conditions. commonorganicchemistry.com Refluxing the 1-(4-Acetamido-3-bromophenyl)ethanone intermediate in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), effectively cleaves the amide bond to yield 1-(4-Amino-3-bromophenyl)ethanone. researchgate.netcommonorganicchemistry.com

Hydrochloride Salt Formation: The final step is the formation of the hydrochloride salt. If acid hydrolysis with HCl is used for deprotection, the salt may form in situ. Alternatively, the isolated 1-(4-Amino-3-bromophenyl)ethanone free base can be dissolved in an appropriate solvent and treated with a solution of hydrogen chloride to precipitate the desired this compound salt.

| Compound Name | Role in Synthesis | Derivation Method |

|---|---|---|

| 4-Aminoacetophenone | Primary Starting Material | Commercially available; can be synthesized by the Friedel-Crafts acylation of aniline (B41778) or the reduction of 1-(4-nitrophenyl)ethanone. researchgate.net |

| Acetic Anhydride | Protecting Group Reagent | Standard industrial chemical used for the N-acetylation of the primary amino group. |

| N-(4-acetylphenyl)acetamide | Protected Intermediate | Derived from the reaction of 4-Aminoacetophenone with acetic anhydride. researchgate.net This step directs the subsequent bromination. |

| Bromine (Br₂) | Brominating Agent | The electrophile used for the aromatic substitution reaction on the protected intermediate. |

| 1-(4-Acetamido-3-bromophenyl)ethanone | Brominated Intermediate | Formed via the bromination of N-(4-acetylphenyl)acetamide. It is the direct precursor to the final free base. |

| Hydrochloric Acid (HCl) | Deprotection Reagent & Salt Former | Used for the acidic hydrolysis of the acetamido group and for the formation of the final hydrochloride salt. commonorganicchemistry.com |

Modern and Green Chemistry Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign processes. These modern approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents.

While a specific, fully catalytic route for the direct synthesis of this compound is not extensively documented, principles of modern catalysis can be applied to its synthesis. For instance, palladium-catalyzed reactions are widely used for the synthesis of substituted anilines. bohrium.com Future methodologies could envision a catalytic C-H activation and bromination of 4-aminoacetophenone derivatives, potentially bypassing the need for a protecting group strategy by using a highly selective catalyst. However, controlling regioselectivity in such direct functionalizations remains a significant challenge.

Green chemistry principles offer several avenues to improve the classical synthesis of this compound. These techniques focus on increasing energy efficiency and replacing hazardous substances with safer alternatives.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate chemical reactions compared to conventional heating. ajrconline.org Each step of the classical synthesis—N-acetylation, bromination, and hydrolysis—could potentially be optimized under microwave conditions to significantly shorten reaction times from hours to minutes and often improve yields. researchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) is recognized for its efficiency and alignment with green chemistry goals. acs.org

Greener Brominating Systems: The use of molecular bromine poses significant safety and environmental hazards. Green alternatives have been developed for aromatic bromination. One such system uses a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and potassium bromide (KBr) in an ethanol-water solvent mixture, which is a more environmentally friendly approach. acs.org Other methods include using an aqueous H₂O₂–HBr system "on water," which avoids organic solvents. semanticscholar.org A patented method designed for industrial scale-up utilizes potassium bromide and diiodo pentoxide in water, which is presented as a mild and convenient method where the product can be easily separated. google.com

Optimization of Reaction Conditions for this compound Preparation

Bromination Step: The efficiency of the bromination of the N-(4-acetylphenyl)acetamide intermediate is highly dependent on the conditions. Studies on similar acetophenone (B1666503) derivatives show that the choice of brominating agent is critical. For example, in the bromination of 4-chloroacetophenone, pyridine (B92270) hydrobromide perbromide was found to give a higher yield (85%) compared to N-Bromosuccinimide (NBS) or cupric bromide under the same conditions. nih.gov The molar ratio of the brominating agent to the substrate is also a key variable; a slight excess (e.g., 1.1 equivalents) is often optimal to drive the reaction to completion while minimizing side products. nih.gov Temperature and reaction time are also interdependent, with higher temperatures generally leading to faster reactions but also potentially to more by-products if not carefully controlled. researchgate.net

The following table summarizes key parameters that can be optimized for the synthesis.

| Reaction Step | Parameter for Optimization | Variables/Options | Potential Impact |

|---|---|---|---|

| Bromination | Brominating Agent | Br₂; N-Bromosuccinimide (NBS); Pyridine hydrobromide perbromide; CAN/KBr; H₂O₂/HBr | Affects yield, selectivity, safety, and environmental impact. nih.govacs.orgsemanticscholar.org |

| Solvent | Acetic Acid; Methanol; Water; Dichloromethane | Influences reaction rate, solubility of reagents, and product isolation. google.comzenodo.org | |

| Temperature & Time | 0°C to reflux; Minutes (microwave) to hours (conventional) | Controls reaction kinetics and the formation of potential by-products. nih.govresearchgate.net | |

| Deprotection (Hydrolysis) | Reagent | Acidic (HCl, H₂SO₄); Basic (NaOH, KOH) | Determines reaction mechanism and compatibility with the substrate. commonorganicchemistry.com |

| Concentration & Temperature | Dilute to concentrated; Room temperature to reflux | Affects the rate of hydrolysis versus potential degradation of the product. nih.gov | |

| Energy Source | Conventional heating; Microwave irradiation | Microwave heating can significantly reduce reaction time. ajrconline.org |

Yield Enhancement Strategies

The yield of 1-(4-Amino-3-bromophenyl)ethanone is highly dependent on the efficiency and selectivity of the electrophilic bromination of the starting material, 4-aminoacetophenone. The amino group is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The key to a high yield of the desired 3-bromo isomer is to control the reaction conditions to favor monobromination at the position ortho to the amino group and meta to the acetyl group.

Several strategies can be employed to enhance the yield:

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation as it provides a low, steady concentration of bromine, which helps to minimize over-bromination. Alternative methods, such as the in-situ generation of bromine from potassium bromate (B103136) and hydrobromic acid, can also be employed to maintain a low bromine concentration and improve selectivity.

Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction. Solvents like acetonitrile (B52724) have been found to be effective for nuclear bromination of activated aromatic ketones.

Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at lower temperatures can help to control the reaction rate and reduce the formation of unwanted byproducts, thereby improving the yield of the desired product.

Catalyst Use: The use of a catalyst can significantly impact the reaction. For instance, the presence of neutral aluminum oxide (Al2O3) has been shown to promote nuclear bromination of activated aromatic ketones with NBS in good yields. nih.gov

Stoichiometry and Addition Method: Careful control of the stoichiometry of the brominating agent is crucial to prevent the formation of di- and poly-brominated products. The portion-wise or slow addition of the brominating agent can help to maintain a low concentration of the electrophile throughout the reaction, favoring monosubstitution. nih.gov Studies on similar reactions have shown that portion-wise addition of NBS can lead to a significant increase in yield. nih.gov

Table 1: Factors Influencing Yield in the Bromination of Activated Aromatic Ketones

| Factor | Strategy | Rationale |

| Brominating Agent | Use of N-Bromosuccinimide (NBS) or in-situ bromine generation | Provides a controlled, low concentration of bromine, minimizing over-reaction. |

| Solvent | Acetonitrile | Can promote regioselective nuclear bromination. |

| Temperature | Lower reaction temperatures | Reduces the rate of side reactions and byproduct formation. |

| Catalyst | Neutral Aluminum Oxide (Al2O3) | Can enhance the rate and selectivity of nuclear bromination. nih.gov |

| Reagent Addition | Portion-wise or slow addition of the brominating agent | Maintains a low electrophile concentration, favoring monobromination. nih.gov |

Purity Control and Byproduct Minimization

Ensuring the high purity of this compound is paramount for its subsequent applications. The primary challenge in purity control lies in minimizing the formation of isomeric and poly-brominated byproducts during the electrophilic bromination step.

The directing effects of the amino and acetyl groups on the aromatic ring of 4-aminoacetophenone primarily favor substitution at the ortho and para positions relative to the strongly activating amino group. Since the para position is already occupied by the acetyl group, the main positions for bromination are the two ortho positions (C3 and C5). The desired product is the 3-bromo isomer.

Common Byproducts:

2-Bromo Isomer: Formation of 1-(4-amino-2-bromophenyl)ethanone (B1527686) is a potential byproduct. The steric hindrance from the adjacent acetyl group can influence the regioselectivity.

Di-brominated Products: If the reaction conditions are not carefully controlled, di-bromination can occur, leading to products such as 1-(4-amino-3,5-dibromophenyl)ethanone.

Unreacted Starting Material: Incomplete reaction will result in the presence of 4-aminoacetophenone in the final product mixture.

Strategies for Purity Control and Byproduct Minimization:

Controlling Reaction Conditions: As mentioned in the yield enhancement section, careful control of temperature, solvent, and the rate of addition of the brominating agent is crucial. Lower temperatures generally favor the thermodynamically more stable product and can reduce the rate of formation of undesired isomers and poly-brominated species.

In-situ Bromine Generation: Methods that generate bromine in situ, such as the reaction of KBrO3 with HBr, maintain a very low concentration of elemental bromine. stackexchange.com This technique can effectively suppress the formation of polybrominated byproducts. echemi.com

Purification Techniques: After the reaction, a robust purification strategy is necessary to isolate the desired 3-bromo isomer from any byproducts and unreacted starting material. Common purification methods include:

Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of an appropriate solvent system is critical to selectively crystallize the desired product, leaving impurities in the mother liquor.

Column Chromatography: For more challenging separations of isomers with similar polarities, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed.

The formation of the hydrochloride salt in the final step can also serve as a purification method. The salt of the desired product may have different solubility properties compared to the salts of the byproducts, allowing for selective crystallization. The free base of the amine can be dissolved in a suitable solvent, and then treated with a source of hydrogen chloride, such as a solution of HCl in an organic solvent or gaseous HCl, to precipitate the hydrochloride salt. google.com The resulting crystalline solid can then be collected by filtration and washed to remove any remaining impurities. youtube.com

Table 2: Summary of Byproduct Control Strategies

| Strategy | Description | Impact on Purity |

| Protecting Group | Conversion of the amino group to an acetamido group prior to bromination. | Significantly improves regioselectivity, minimizing isomeric byproducts. |

| Reaction Control | Low temperature, controlled addition of brominating agent. | Reduces the formation of both isomeric and poly-brominated byproducts. |

| In-situ Bromine | Generation of bromine in the reaction mixture at a low concentration. | Effectively suppresses poly-bromination. stackexchange.comechemi.com |

| Purification | Recrystallization and/or column chromatography of the free base. | Isolates the desired isomer from byproducts and starting material. |

| Salt Formation | Selective crystallization of the hydrochloride salt. | Can serve as a final purification step to remove soluble impurities. google.comyoutube.com |

1 4 Amino 3 Bromophenyl Ethanone Hydrochloride As a Key Synthetic Intermediate

Role of 1-(4-Amino-3-bromophenyl)ethanone Hydrochloride in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The amino and keto groups can participate in cyclization reactions to form nitrogen-containing heterocycles, while the bromine atom can be utilized in cross-coupling reactions to introduce further complexity.

Synthesis of Nitrogen-Containing Heterocycles

The presence of both an amino group and a ketone functionality allows for the construction of various nitrogen-containing heterocyclic rings through condensation and cyclization reactions. For instance, this compound can serve as a precursor for the synthesis of substituted quinolines, a class of compounds with significant biological and pharmaceutical applications. The Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, is a common strategy for quinoline (B57606) synthesis.

Furthermore, the amino and ketone moieties can be utilized in reactions to form other important nitrogen heterocycles such as imidazoles and triazoles. For example, reaction with appropriate reagents can lead to the formation of imidazole (B134444) rings, which are core structures in many biologically active molecules. Similarly, the amino group can be diazotized and subsequently converted to an azide, which can then undergo cycloaddition reactions to form triazole derivatives.

While specific studies detailing the synthesis of these heterocycles directly from this compound are not extensively documented in publicly available literature, the fundamental reactivity of its functional groups strongly suggests its potential in these synthetic pathways.

Synthesis of Oxygen and Sulfur-Containing Heterocycles

The acetophenone (B1666503) core of this compound provides a reactive handle for the synthesis of oxygen and sulfur-containing heterocycles. For example, the ketone can undergo reactions to form benzofurans, which are prevalent in many natural products and pharmaceuticals. One common approach is the reaction of the phenoxide, formed from a precursor, with an α-haloketone followed by intramolecular cyclization.

Similarly, the synthesis of thiophenes, another important class of sulfur-containing heterocycles, can be envisioned starting from this intermediate. The Gewald reaction, which involves the condensation of a ketone with an activated nitrile and elemental sulfur, is a well-established method for thiophene (B33073) synthesis.

Detailed research findings specifically employing this compound for the synthesis of these oxygen and sulfur heterocycles are limited in the available literature. However, the known reactivity patterns of the acetophenone moiety suggest its applicability in these transformations.

Derivatization Strategies Utilizing this compound

The three distinct functional groups of this compound offer a multitude of possibilities for derivatization, allowing for the systematic modification of its structure to generate a library of compounds with diverse properties.

Functionalization of the Amino Group

The primary amino group is a versatile site for functionalization. It can readily undergo acylation with various acylating agents to form amides, or alkylation with alkyl halides to yield secondary and tertiary amines. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Table 1: Potential Functionalization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(4-acetyl-2-bromophenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-acetyl-2-bromophenyl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl iodide | 1-(4-(Methylamino)-3-bromophenyl)ethanone |

Modifications of the Bromine Moiety

The bromine atom serves as a key handle for the introduction of various substituents onto the aromatic ring through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst. This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov

The Sonogashira coupling is another palladium-catalyzed reaction that couples the aryl bromide with a terminal alkyne, leading to the formation of an arylalkyne. This reaction is particularly useful for introducing linear, rigid structures.

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This reaction is a powerful method for the synthesis of substituted anilines.

Table 2: Cross-Coupling Reactions at the Bromine Moiety

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 1-(4-Amino-3-phenylphenyl)ethanone |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 1-(4-Amino-3-(phenylethynyl)phenyl)ethanone |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / Ligand / Base | 1-(4-Amino-3-(phenylamino)phenyl)ethanone |

Transformations at the Acetophenone Core

The acetophenone moiety provides a reactive site for various transformations, primarily involving the carbonyl group and the adjacent methyl group.

The Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation, involves the reaction of the acetophenone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) (α,β-unsaturated ketone). wikipedia.org This reaction is a versatile method for constructing carbon-carbon bonds and introducing new functionalities.

Furthermore, the methyl group of the acetophenone can be functionalized through various reactions, such as bromination to form an α-bromoacetophenone, which is a versatile intermediate for further synthetic manipulations.

Table 3: Transformations at the Acetophenone Core

| Reaction Name | Reagent Example | Product Type |

| Claisen-Schmidt Condensation | Benzaldehyde | (E)-1-(4-Amino-3-bromophenyl)-3-phenylprop-2-en-1-one |

| α-Bromination | N-Bromosuccinimide | 2-Bromo-1-(4-amino-3-bromophenyl)ethanone |

Application of this compound in Complex Molecule Assembly

Convergent Synthesis Approaches Using this compound

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is common in the synthesis of complex pharmaceuticals and natural products. The search for convergent synthesis methodologies that specifically employ this compound as a starting fragment for later coupling did not provide any detailed research findings or illustrative data. There are no readily available reports of this compound being used to create a key fragment that is then utilized in a convergent synthetic route.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 Amino 3 Bromophenyl Ethanone Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-(4-Amino-3-bromophenyl)ethanone hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of a related compound, 1-(4-amino-3-bromophenyl)ethanone, the aromatic protons exhibit distinct chemical shifts due to their positions on the substituted benzene (B151609) ring. The proton ortho to the acetyl group and meta to the amino group typically appears as a doublet, while the proton meta to the acetyl group and ortho to the amino group also presents as a doublet. The proton ortho to both the bromo and amino groups would likely be a singlet. The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region. Upon formation of the hydrochloride salt, the protonation of the amino group to an ammonium (B1175870) salt (-NH3+) would induce a downfield shift in the signals of the adjacent aromatic protons due to the increased electron-withdrawing nature of the substituent.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift. The aromatic carbons show a range of chemical shifts influenced by the nature and position of the substituents (amino, bromo, and acetyl groups). The carbon atom attached to the bromine atom would be expected to show a signal in the region typical for bromo-substituted aromatic carbons. The methyl carbon of the acetyl group will appear as a distinct signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | ~2.5 | Singlet | N/A |

| Ar-H (ortho to -C(O)CH₃) | ~7.8 | Doublet | ~8.0 |

| Ar-H (meta to -C(O)CH₃) | ~7.5 | Doublet of doublets | ~8.0, ~2.0 |

| Ar-H (ortho to -Br) | ~8.0 | Doublet | ~2.0 |

| -NH₃⁺ | Broad singlet | N/A | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~195 |

| C-NH₃⁺ | ~145 |

| C-Br | ~110 |

| C-C(O)CH₃ | ~130 |

| Aromatic CH | 125-135 |

| CH₃ | ~26 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS is instrumental in confirming its identity and assessing its purity.

In a typical electron ionization (EI) mass spectrum of the free base, 1-(4-amino-3-bromophenyl)ethanone, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for acetophenones involve the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of an acylium ion [M-CH₃]⁺. Another significant fragmentation is the loss of the entire acetyl group, resulting in a [M-COCH₃]⁺ fragment. The presence of the amino and bromo substituents on the aromatic ring will also influence the fragmentation pattern. For the hydrochloride salt, soft ionization techniques like electrospray ionization (ESI) would typically be used, which would show the protonated molecule [M+H]⁺ of the free base.

Table 3: Expected Mass Spectrometry Fragmentation for 1-(4-Amino-3-bromophenyl)ethanone

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 213 | 215 | Molecular Ion |

| [M-CH₃]⁺ | 198 | 200 | Loss of a methyl group |

| [M-COCH₃]⁺ | 170 | 172 | Loss of an acetyl group |

Note: The m/z values correspond to the free base.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The carbonyl (C=O) stretching vibration of the ketone is expected to appear as a strong band in the region of 1670-1690 cm⁻¹. The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) would be observed as a broad band in the range of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be observed around 1200-1350 cm⁻¹, and the C-Br stretching frequency would appear at lower wavenumbers, typically below 700 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted acetophenones generally show characteristic absorption bands in the UV region. The spectrum is expected to display absorptions corresponding to π → π* and n → π* transitions. The presence of the amino and bromo substituents on the phenyl ring will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acetophenone (B1666503). The protonation of the amino group in the hydrochloride salt would likely lead to a hypsochromic (blue) shift.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 2800-3200 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Ketone) | 1670-1690 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Br Stretch | < 700 |

Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, as well as for monitoring reaction progress and assessing purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for this compound, typically using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scirp.orgscirp.org For the analysis of 1-(4-Amino-3-bromophenyl)ethanone, it would likely require derivatization to increase its volatility and thermal stability, especially for the hydrochloride salt. However, the free base may be amenable to direct GC-MS analysis. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrometer would provide a mass spectrum of the eluting compound, allowing for its positive identification. scirp.orgscirp.org

Table 5: Typical HPLC and GC-MS Parameters for the Analysis of Substituted Acetophenones

| Technique | Parameter | Typical Conditions |

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures, often with a buffer. | |

| Flow Rate | 0.5 - 1.5 mL/min | |

| Detection | UV at λmax (e.g., ~254 nm or ~280 nm) | |

| GC-MS | Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen | |

| Injection Mode | Split or splitless | |

| Temperature Program | Ramped temperature from a low initial temperature to a high final temperature. | |

| MS Ionization | Electron Ionization (EI) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking interactions.

A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the solid state and the packing of the molecules in the crystal lattice. It would confirm the position of the bromo and amino substituents on the phenyl ring and the geometry of the acetyl group. Furthermore, it would show the interactions between the ammonium cation and the chloride anion, as well as any hydrogen bonding networks involving the ammonium group and the carbonyl oxygen. While no specific crystal structure for this compound was found in the search, studies on similar bromo-substituted acetophenone derivatives have been reported, providing insights into the expected structural features. For instance, the crystal structure of 2'-Amino-5'-bromoacetophenone has been described. researchgate.net

Exploration of Structure Activity Relationships Sar for Derivatives of 1 4 Amino 3 Bromophenyl Ethanone Hydrochloride

Systematic Modification of the Amino Group and Its Impact on Biological Interactions (In Vitro Models)

In a typical medicinal chemistry campaign, the primary amino group of 1-(4-Amino-3-bromophenyl)ethanone would be a key target for systematic modification to explore its role in biological interactions. This would involve the synthesis of a library of analogs where the -NH2 group is converted into a variety of other functional groups.

Common modifications would include:

N-Alkylation: Introduction of small to bulky alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl) to probe steric tolerance around the nitrogen atom.

N-Acylation: Conversion of the amine to amides with varying acyl groups (e.g., acetyl, benzoyl) to investigate the effect of introducing hydrogen bond acceptors and altering electronic properties.

N-Arylation: Formation of diarylamines to explore the impact of extended aromatic systems.

Conversion to other nitrogen-containing functional groups: Synthesis of sulfonamides, ureas, and thioureas to assess the influence of different electronic and hydrogen bonding characteristics.

These derivatives would then be subjected to a panel of in vitro biological assays to determine how these modifications affect their interaction with specific biological targets. The resulting data would be presented in a table comparing the parent compound with its N-modified analogs, allowing for the elucidation of key SAR trends.

Table 6.1: Hypothetical Data Table for Amino Group Modifications

| Compound ID | Modification of Amino Group | In Vitro Biological Activity (e.g., IC50 in µM) |

|---|---|---|

| Parent | -NH2 | Data not available |

| Derivative 1 | -NHCH3 | Data not available |

| Derivative 2 | -N(CH3)2 | Data not available |

| Derivative 3 | -NHC(O)CH3 | Data not available |

Note: The data in this table is for illustrative purposes only, as no experimental results have been published.

Investigating Substituent Effects on the Bromophenyl Ring for Biological Activity (In Vitro Models)

The bromophenyl ring of 1-(4-Amino-3-bromophenyl)ethanone offers multiple positions for substitution, allowing for a detailed investigation of how changes in electronics, sterics, and lipophilicity of this moiety influence biological activity.

A systematic SAR study would involve:

Positional Isomerism: Moving the bromo and amino substituents to different positions on the phenyl ring to understand the importance of their relative orientation.

Halogen Substitution: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) to probe the effect of electronegativity and atomic size.

Introduction of Electron-Donating and Withdrawing Groups: Placing substituents such as methoxy (B1213986) (-OCH3), methyl (-CH3), nitro (-NO2), or cyano (-CN) at various positions on the ring to evaluate the impact of electronic effects on biological interactions.

The synthesized analogs would be tested in relevant in vitro models, and the data would be compiled to understand the electronic and steric requirements for optimal activity.

Table 6.2: Hypothetical Data Table for Bromophenyl Ring Substitutions

| Compound ID | Substituent on Phenyl Ring | Position of Substituent | In Vitro Biological Activity (e.g., EC50 in µM) |

|---|---|---|---|

| Parent | -Br | 3 | Data not available |

| Derivative 5 | -Cl | 3 | Data not available |

| Derivative 6 | -F | 3 | Data not available |

| Derivative 7 | -CH3 | 3 | Data not available |

Note: The data in this table is for illustrative purposes only, as no experimental results have been published.

Influence of Acetophenone (B1666503) Moiety Modifications on Biological Interactions (In Vitro Models)

Key modifications would include:

Altering the Acyl Chain: Replacing the acetyl group with other acyl groups of varying chain length and branching (e.g., propionyl, butyryl, isobutyryl) to investigate the impact of lipophilicity and steric bulk.

Modification of the Ketone: Reduction of the ketone to a secondary alcohol, or its conversion to an oxime or other ketone derivatives, to explore the role of the carbonyl group as a hydrogen bond acceptor.

Alpha-Substitution: Introduction of substituents at the carbon alpha to the carbonyl group to explore steric and electronic effects in this region.

These modified compounds would be evaluated in vitro to determine the importance of the acetophenone portion of the molecule for its biological interactions.

Table 6.3: Hypothetical Data Table for Acetophenone Moiety Modifications

| Compound ID | Modification of Acetophenone Moiety | In Vitro Biological Activity (e.g., Ki in nM) |

|---|---|---|

| Parent | -C(O)CH3 | Data not available |

| Derivative 9 | -C(O)CH2CH3 | Data not available |

| Derivative 10 | -CH(OH)CH3 | Data not available |

Note: The data in this table is for illustrative purposes only, as no experimental results have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs Synthesized from 1-(4-Amino-3-bromophenyl)ethanone Hydrochloride

Once a sufficient number of analogs of this compound have been synthesized and their biological activities determined, a Quantitative Structure-Activity Relationship (QSAR) study could be undertaken. QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The process would involve:

Descriptor Calculation: For each synthesized analog, a wide range of molecular descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a predictive model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model could then be used to predict the biological activity of virtual or yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds.

Table 6.4: Hypothetical Key Descriptors from a QSAR Model

| Descriptor | Type | Correlation with Activity |

|---|---|---|

| LogP | Lipophilicity | Data not available |

| Molar Refractivity | Steric | Data not available |

| Dipole Moment | Electronic | Data not available |

Note: The data in this table is for illustrative purposes only, as no experimental results have been published.

Emerging Research Directions and Future Perspectives for 1 4 Amino 3 Bromophenyl Ethanone Hydrochloride

Novel Applications of 1-(4-Amino-3-bromophenyl)ethanone Hydrochloride in Material Science Research

As a substituted aromatic compound, this compound serves as a valuable building block in the synthesis of novel organic materials. Its potential applications span the development of specialized polymers, dyes, and materials for organic electronics. The presence of reactive sites—the amino and ketone groups, along with the bromine atom which is amenable to cross-coupling reactions—allows for its incorporation into larger, more complex molecular architectures. bldpharm.comresearchgate.net

In polymer science, the compound can be used as a monomer or a modifying agent to introduce specific functionalities into polymer chains. These functionalities can enhance properties such as thermal stability, conductivity, or photo-responsiveness. In the field of organic electronics, derivatives of aminophenyl ethanone (B97240) are explored for their potential in creating organic semiconductors and components for organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.orgfrontiersin.org The ability to tune the electronic properties of the molecule through reactions at its functional groups makes it a candidate for designing materials with tailored optical and electrical characteristics.

| Material Class | Potential Application | Role of 1-(4-Amino-3-bromophenyl)ethanone Moiety |

|---|---|---|

| Specialty Polymers | High-performance plastics, conductive polymers | Monomer providing thermal stability and sites for cross-linking. |

| Organic Dyes | Textiles, imaging, and photonics | Core structure for chromophores, with functional groups allowing color tuning. |

| Organic Electronics | OLEDs, organic field-effect transistors (OFETs) | Building block for hole-transporting layers or emissive materials. beilstein-journals.org |

| Functional Films | Sensors, anti-corrosion coatings | Grafting agent to functionalize surfaces via amine or ketone chemistry. rsc.org |

Integration of this compound into Automated Synthesis Platforms

The progression of drug discovery and materials science is increasingly dependent on high-throughput synthesis and screening of large chemical libraries. vapourtec.comacs.org Automated synthesis platforms, which enable the rapid and efficient production of a diverse range of molecules, are central to this effort. sigmaaldrich.comrsc.org this compound is an ideal candidate for integration into these platforms as a versatile building block.

Its distinct reactive handles allow for its use in a variety of multicomponent reactions, where diverse molecular scaffolds can be generated in a single step. nih.gov Automated systems can perform sequential or parallel reactions, such as amide couplings at the amine, Suzuki or Buchwald-Hartwig couplings at the bromine site, and aldol (B89426) or Wittig reactions at the ketone. researchgate.netsigmaaldrich.com This facilitates the creation of large, focused libraries of compounds for screening against biological targets or for identifying new materials with desired properties. nih.govacs.org The use of such automated techniques accelerates the design-make-test-analyze cycle, significantly reducing the time and resources required for discovery. nih.gov

| Input Building Block | Reaction Type | Example Co-Reactants (from a library) | Potential Output Library |

|---|---|---|---|

| 1-(4-Amino-3-bromophenyl)ethanone HCl | Amide Coupling | Various acyl chlorides | Library of N-acylated derivatives |

| 1-(4-Amino-3-bromophenyl)ethanone HCl | Suzuki Coupling | Various arylboronic acids | Library of bi-aryl derivatives |

| 1-(4-Amino-3-bromophenyl)ethanone HCl | Reductive Amination | Various aldehydes/ketones | Library of secondary amine derivatives |

Untapped Potential in Biological Probe Development (In Vitro Focus)

Fluorescent molecular probes are indispensable tools for visualizing and quantifying biological molecules and processes in vitro. nih.gov The design of these probes often relies on a modular structure comprising a fluorophore (the signaling unit) and a recognition site that selectively interacts with the target analyte. researchgate.netrsc.org this compound possesses key structural features that make it a promising scaffold for the development of novel in vitro probes.

The primary aromatic amine is a particularly useful functional group in probe design. It can be readily converted into a diazonium salt, which is a common reaction for detecting species like nitrite. Furthermore, the amine can serve as a reactive handle to attach the scaffold to various fluorophores, such as coumarins, rhodamines, or BODIPY dyes. researchgate.net The ketone and bromine functionalities offer additional sites for modification, allowing for the fine-tuning of the probe's photophysical properties (e.g., absorption and emission wavelengths) and its specificity and affinity for a target analyte. nih.govrsc.org For example, the core structure could be derivatized to create probes for detecting biogenic amines, ions, or specific enzymatic activities. rsc.org

| Structural Feature | Potential Reaction/Modification | Example In Vitro Application |

|---|---|---|

| Aromatic Amine | Diazotization reaction | Probe for detecting nitrite/nitric oxide. |

| Aromatic Amine | Coupling to a fluorophore | Creating probes for enzyme activity or ion detection. rsc.org |

| Ketone Group | Formation of hydrazones or oximes | Linker for biomolecule conjugation or sensing reactive carbonyl species. |

| Bromine Atom | Cross-coupling reactions | Modifying electronic properties to tune fluorescence (e.g., Stokes shift). |

Challenges and Opportunities in Scaling Up Synthesis of this compound

However, these challenges also create opportunities for process innovation. There is a growing demand for more sustainable and efficient chemical manufacturing, driving research into novel synthetic methodologies. frontiersin.orgnih.gov Opportunities for this compound include the development of continuous-flow processes, which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch manufacturing. researchgate.net Exploring greener synthetic routes, such as using less hazardous reagents or employing catalytic methods to improve atom economy, is another key area of opportunity. beilstein-journals.org Successful process optimization and scale-up will be crucial for making this versatile building block economically viable for large-scale applications. otavachemicals.com

| Aspect | Challenges | Opportunities |

|---|---|---|

| Synthesis Route | Multi-step synthesis with potential for low overall yield. uva.nl | Development of novel, more direct synthetic routes. rsc.org |

| Regioselectivity | Controlling the precise placement of three different functional groups on the aromatic ring. | Use of advanced catalytic systems to achieve high selectivity. researchgate.net |

| Process Technology | Traditional batch processing can be inefficient and difficult to control. | Implementation of continuous-flow manufacturing for improved safety and consistency. researchgate.net |

| Sustainability | Use of hazardous reagents and generation of solvent waste. | Adoption of green chemistry principles, including solvent recycling and catalytic reactions. frontiersin.org |

Q & A

Basic Questions

Q. What are the key spectroscopic characteristics used to identify 1-(4-Amino-3-bromophenyl)ethanone hydrochloride?

- Methodological Answer : Identification relies on a combination of techniques:

- NMR : NMR reveals aromatic protons (δ 7.5–8.0 ppm for brominated phenyl groups) and the acetyl group (δ 2.5–2.7 ppm). NMR confirms the ketone carbonyl (~200 ppm) and quaternary carbons adjacent to bromine (~120 ppm) .

- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 244 (M-Cl), with isotopic patterns indicative of bromine (1:1 ratio for ) .

- IR Spectroscopy : Stretching vibrations for the ketone (C=O, ~1680 cm) and NH groups (~3300 cm) are diagnostic .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical route involves:

Friedel-Crafts Acylation : React 3-bromoaniline with acetyl chloride in the presence of AlCl to form 1-(3-bromo-4-aminophenyl)ethanone. Control reaction conditions (e.g., CS solvent, reflux) to minimize side reactions .

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether to isolate the hydrochloride salt .

- Critical Step : Protect the amino group during acylation (e.g., via acetylation) to avoid undesired side reactions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Waste Disposal : Collect organic waste separately and neutralize acidic residues with sodium bicarbonate before disposal .

- Stability : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

Advanced Questions

Q. How can X-ray crystallography using SHELX software aid in structural elucidation?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain high-resolution data. Ensure crystal quality by optimizing recrystallization solvents (e.g., ethanol/water mixtures).

- Refinement with SHELXL : Employ SHELXL for structure solution and refinement. Key parameters include:

- R-factors : Aim for and to ensure accuracy.

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., NHO=C) to confirm protonation states and salt formation .

- Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) for bond lengths/angles .

Q. What methodologies are recommended for analyzing impurities in research-grade samples?

- Methodological Answer :

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 254 nm and confirm structures via MS/MS fragmentation .

- Common Impurities :

- Dehalogenated Byproduct : 1-(4-Aminophenyl)ethanone (monitor via retention time ~8.2 min) .

- Oxidation Products : Nitro derivatives formed during synthesis; quantify using external calibration curves .

- Quantification : Report impurities as relative peak area percentages, adhering to ICH Q3A guidelines .

Q. How does the hydrochloride salt form influence solubility and biological activity?

- Methodological Answer :

- Solubility Enhancement : The hydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base (<5 mg/mL), facilitating in vitro assays .

- Biological Relevance : Improved solubility aids in pharmacokinetic studies (e.g., logP reduction from 2.1 to 1.3) and receptor-binding assays (e.g., serotonin/dopamine receptor modulation) .

- Counterion Effects : Compare with other salts (e.g., hydrobromide) to assess crystallization propensity and stability under accelerated degradation conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.